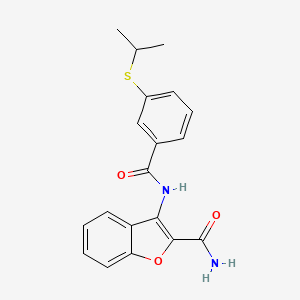

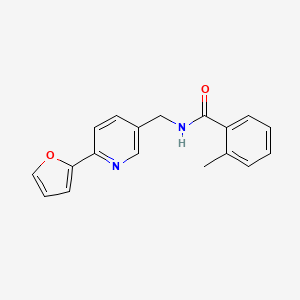

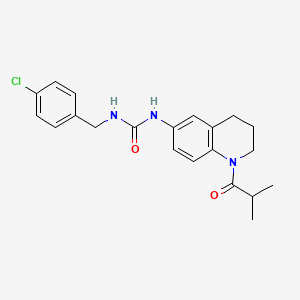

3-(3-(Isopropylthio)benzamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the isopropylthio group, amide formation, and benzofuran ring closure. Researchers have explored various synthetic routes to access this compound, aiming for high yields and purity. Notably, the 8-aminoquinoline-directed C–H arylation has been employed to functionalize the benzofuran scaffold at the C3 position .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

One area of research focuses on the synthesis of new benzofuran carboxamide derivatives and their evaluation for antimicrobial, anti-inflammatory, and antioxidant activities. A study by Lavanya et al. (2017) synthesized a series of new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives, which were evaluated for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. These compounds were characterized using NMR, IR, Mass, and X-ray crystallographic techniques, showcasing their potential in developing new bioactive chemical entities (Lavanya, Sribalan, & Padmini, 2017).

Anticancer and Antiviral Potential

Another study highlighted the anticancer and antiviral potential of related compounds. Popsavin et al. (2002) synthesized 3(5)-Carboxamido-4-(β- d -ribofuranosyl)pyrazoles and tetrazole C-nucleosides with modified sugar moieties, which showed moderate inhibitory effects on the in vitro growth of tumor cell lines, as well as selective cytotoxic activity against certain cell lines and moderate antiviral activity towards the rabies virus (Popsavin et al., 2002).

Antiproliferative Effects on Tumor Cell Lines

Hranjec et al. (2013) investigated novel heterocyclic derivatives of benzofuran-2-carboxamides for their antiproliferative effects on tumor cell lines. This study found that only a few compounds exerted concentration-dependent antiproliferative effects at micromolar concentrations, with some showing selectivity on specific cell lines, indicating their potential in cancer therapy (Hranjec et al., 2013).

Antimicrobial Screening

Research by Idrees et al. (2020) synthesized a series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, which were screened for in vitro antibacterial activity . This synthesis highlights the compound's potential in developing new antimicrobial agents (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Propriétés

IUPAC Name |

3-[(3-propan-2-ylsulfanylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-11(2)25-13-7-5-6-12(10-13)19(23)21-16-14-8-3-4-9-15(14)24-17(16)18(20)22/h3-11H,1-2H3,(H2,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATIJBBQZHNUEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2566359.png)

![1-(1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2566360.png)

![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2566369.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2566373.png)

![2-[Benzyl-[(2,5-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2566380.png)